1,2-Dimethyl-1,2,4-triazolidine-3,5-dione
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Overview
Description
1,2-Dimethyl-1,2,4-triazolidine-3,5-dione is a heterocyclic compound with the molecular formula C4H7N3O2. It is a derivative of triazolidine and is characterized by the presence of two methyl groups at the 1 and 2 positions, and two carbonyl groups at the 3 and 5 positions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-1,2,4-triazolidine-3,5-dione can be synthesized through the reaction of dimethylhydrazine with phosgene, followed by cyclization. The reaction typically involves the following steps:
Reaction of Dimethylhydrazine with Phosgene: Dimethylhydrazine is reacted with phosgene to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves:
Large-Scale Reaction: The reaction of dimethylhydrazine with phosgene is carried out in large reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-1,2,4-triazolidine-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation of this compound can produce corresponding oxides.
Reduction: Reduction can yield reduced forms of the compound.
Substitution: Substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1,2-Dimethyl-1,2,4-triazolidine-3,5-dione has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and proteins, depending on the context. For example:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Pathway Modulation: The compound can modulate signaling pathways involved in cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-1,2,4-triazolidine-3,5-dione: Similar in structure but with different substitution patterns.
1,2,4-Triazolidine-3,5-dione: Lacks the methyl groups present in 1,2-Dimethyl-1,2,4-triazolidine-3,5-dione.
4-Phenyl-1,2,4-triazoline-3,5-dione: Contains a phenyl group instead of methyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
5302-26-1 |
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Molecular Formula |
C4H7N3O2 |
Molecular Weight |
129.12 g/mol |
IUPAC Name |
1,2-dimethyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C4H7N3O2/c1-6-3(8)5-4(9)7(6)2/h1-2H3,(H,5,8,9) |
InChI Key |
YBYOSHLIDYZJAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)NC(=O)N1C |
Origin of Product |
United States |
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